molecular formula C14H26N2O3S B6749853 2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide

2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide

Cat. No.: B6749853
M. Wt: 302.44 g/mol
InChI Key: LCKLNTJKQCPTNU-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which imparts significant rigidity and stability to the molecule. Such structures are often explored in medicinal chemistry for their potential biological activities and as scaffolds for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide typically involves multiple steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the bicyclic system.

    Sulfonylation: The bicyclo[2.2.2]octane derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Amidation: The sulfonylated intermediate is coupled with N-ethylpropanamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the amidation step.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, borane-tetrahydrofuran complex.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the unique spatial arrangement of functional groups.

Medicine

In medicinal chemistry, the compound’s structure could be optimized to develop new pharmaceuticals. Its stability and rigidity might enhance the binding affinity and selectivity of drug candidates.

Industry

Industrially, this compound could be used in the development of new polymers or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide would depend on its specific application. In a biological context, it might interact with proteins or enzymes, altering their activity. The sulfonyl group could form strong interactions with amino acid residues, while the bicyclic core provides a rigid framework that enhances binding specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Sulfonamides: Compounds with a sulfonyl group attached to an amine, widely used in medicinal chemistry.

    Amides: Compounds with a carbonyl group attached to a nitrogen atom, common in both natural and synthetic molecules.

Uniqueness

2-(1-Bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide is unique due to the combination of its bicyclic core and sulfonylamino group. This combination provides a balance of rigidity and functional group diversity, making it a versatile scaffold for various applications.

This detailed overview highlights the synthesis, reactions, applications, and unique features of this compound, showcasing its potential in multiple scientific and industrial fields.

Properties

IUPAC Name

2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-3-15-13(17)11(2)16-20(18,19)10-14-7-4-12(5-8-14)6-9-14/h11-12,16H,3-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKLNTJKQCPTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NS(=O)(=O)CC12CCC(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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